molecular formula C13H15F3N2O2 B13956881 (S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate

(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B13956881
M. Wt: 288.27 g/mol
InChI Key: BHDIPIGQNZCUGW-NSHDSACASA-N
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Description

(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethylamino group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems to enhance the efficiency and yield of the reactions . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-benzyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a chiral pyrrolidine ring, a trifluoromethylamino group, and a benzyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

benzyl (3S)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)17-11-6-7-18(8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1

InChI Key

BHDIPIGQNZCUGW-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H]1NC(F)(F)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1NC(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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